molecular formula C10H13N3 B2738435 (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1216046-88-6

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine

Cat. No.: B2738435
CAS No.: 1216046-88-6
M. Wt: 175.235
InChI Key: SQNXRSFENCQFSD-UHFFFAOYSA-N
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Description

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique structural properties .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

Biological Activity

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1216046-88-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease processes. The compound has been investigated for its potential as:

  • Antimicrobial Agent : It exhibits activity against a range of bacteria and viruses by disrupting cellular functions.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity Type Target IC50 (µM) Notes
AntimicrobialStaphylococcus aureus0.34 ± 0.05Effective against resistant strains
AntiviralInfluenza virus0.16 ± 0.02Inhibits viral replication
AntitumorVarious cancer cell lines0.37 ± 0.02Induces apoptosis in vitro

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies :
    • A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus with an IC50 value of 0.34 µM .
    • Additional research indicated its effectiveness against viral pathogens, particularly influenza, with an IC50 value of 0.16 µM .
  • Antitumor Activity :
    • In vitro studies on cancer cell lines have shown that this compound can induce apoptosis at concentrations as low as 0.37 µM . The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.
  • Comparative Analysis :
    • Compared to other imidazo[1,2-a]pyridine derivatives, this compound exhibits enhanced selectivity and potency due to its unique structural modifications that improve binding affinity to target proteins .

Properties

IUPAC Name

(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXRSFENCQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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